Sorbyl acetate

Description

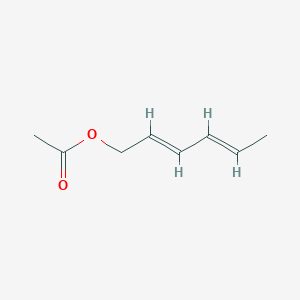

Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E)-hexa-2,4-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVKYPFROMBALG-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283446 | |

| Record name | (2E,4E)-2,4-Hexadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, sweet, pineapple aroma | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 20.00 mm Hg | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.932 | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57006-69-6, 1516-17-2 | |

| Record name | 2,4-Hexadien-1-ol, 1-acetate, (2E,4E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57006-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadien-1-ol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057006696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadien-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Hexadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2E,4E)-hexa-2,4-dienyl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5416SJ1T8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Hexadienyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Sorbyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of sorbyl acetate. The information contained herein is intended to assist researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and similar compounds. This document presents predicted spectral data, outlines experimental methodologies based on available information, and offers a visual representation of the molecular structure and its corresponding spectral assignments.

Introduction to this compound

This compound, systematically known as [(2E,4E)-hexa-2,4-dienyl] acetate, is an organic compound with the chemical formula C₈H₁₂O₂. It is the acetate ester of sorbyl alcohol. The molecule features a conjugated diene system and an ester functional group, which give rise to a characteristic ¹³C NMR spectrum. Understanding this spectrum is crucial for verifying the compound's identity, purity, and stereochemistry, particularly the (E,E) configuration of the double bonds.

Predicted ¹³C NMR Spectral Data

Due to the limited public availability of experimentally derived ¹³C NMR data for this compound, the following chemical shifts have been generated using a reliable prediction algorithm. These values are based on the known structure of (2E,4E)-hexa-2,4-dienyl acetate and are expected to be in close agreement with experimental results.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Structure | Predicted Chemical Shift (ppm) |

| C1 | CH₃-CH= | 18.2 |

| C2 | CH₃-CH= | 129.5 |

| C3 | =CH-CH= | 128.8 |

| C4 | =CH-CH₂- | 133.5 |

| C5 | -CH₂-O- | 65.1 |

| C6 | -O-C=O | 170.8 |

| C7 | =O-CH₃ | 20.9 |

Note: The numbering of the carbon atoms is for assignment purposes and may not follow IUPAC nomenclature rules.

Experimental Protocol

While the precise experimental report from the original source is not publicly accessible, the following protocol is based on the available information regarding the acquisition of the ¹³C NMR spectrum of a closely related compound, trans,trans-2,4-hexadienyl acetate.

Instrumentation and Parameters:

-

Spectrometer: Bruker WM-360

-

Solvent: Chloroform-d (CDCl₃)

-

Reference: Tetramethylsilane (TMS)

-

Temperature: Ambient

Methodology:

A solution of this compound would be prepared in deuterated chloroform. The ¹³C NMR spectrum would be acquired on a Bruker WM-360 spectrometer, or an instrument with a similar or higher field strength. Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (0.00 ppm). The data would be processed using appropriate software to yield the final spectrum.

Structural Assignment and Interpretation

The assignment of the predicted ¹³C NMR signals is based on established principles of NMR spectroscopy, considering the electronic environment of each carbon atom in the this compound molecule.

-

Carbonyl Carbon (C6): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (highest chemical shift) of approximately 170.8 ppm.

-

Olefinic Carbons (C2, C3, C4): The four sp² hybridized carbons of the conjugated diene system resonate in the typical olefinic region, between approximately 128 and 134 ppm. The specific assignments are based on the substitution pattern and electronic effects within the diene.

-

Methylene Carbon (C5): The sp³ hybridized carbon adjacent to the ester oxygen is deshielded by the electronegative oxygen atom and appears at approximately 65.1 ppm.

-

Methyl Carbons (C1 and C7): The two methyl carbons are the most shielded, appearing at the highest field (lowest chemical shifts). The methyl group of the hexadienyl chain (C1) is predicted to be at approximately 18.2 ppm, while the acetyl methyl group (C7) is slightly more deshielded at around 20.9 ppm due to its proximity to the carbonyl group.

Visualization of this compound Structure and ¹³C NMR Assignments

The following diagram illustrates the structure of this compound with the assigned ¹³C NMR chemical shifts.

Unraveling the Fragmentation Jigsaw: A Technical Guide to Sorbyl Acetate Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of sorbyl acetate. By understanding the characteristic fragmentation pathways, researchers can confidently identify and characterize this compound in complex mixtures. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides the foundational experimental parameters for reproducible analysis.

Executive Summary

This compound (2,4-hexadienyl acetate), an unsaturated ester, exhibits a distinct mass spectrum under electron ionization. The fragmentation is dominated by cleavages related to the acetate group and rearrangements within the hexadienyl chain. The most abundant fragment ion is observed at a mass-to-charge ratio (m/z) of 43, corresponding to the acetyl cation. Other significant fragments are observed at m/z 79, 81, and the molecular ion at m/z 140. This guide will dissect the origins of these fragments, providing a clear roadmap for spectral interpretation.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the quantitative data for the most significant peaks, including their mass-to-charge ratio (m/z) and relative abundance.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 23.38 | [C3H5]+ (Allyl cation) |

| 43 | 99.99 | [CH3CO]+ (Acetyl cation) |

| 79 | 31.07 | [C6H7]+ |

| 81 | 18.27 | [C6H9]+ |

| 140 | 16.87 | [C8H12O2]+• (Molecular Ion) |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic reactions for esters, including alpha-cleavage and rearrangements influenced by the conjugated diene system.

References

Sorbyl Acetate: A Technical Guide to its Natural Sources and Isolation from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbyl acetate, a volatile organic compound with a characteristic fruity aroma, is recognized as a plant metabolite.[1] While its presence is suggested in the aromatic profiles of various fruits, particularly pineapple and other tropical varieties, detailed quantitative data on its natural abundance in specific plant species remains limited in publicly accessible scientific literature.[2] This technical guide provides a comprehensive overview of the known natural sources of this compound and presents generalized yet detailed experimental protocols for its extraction, isolation, and identification from plant materials. The methodologies described are based on established techniques for the analysis of volatile esters in complex plant matrices.

Natural Sources of this compound

This compound is noted for its contribution to the flavor profiles of several fruits and vegetables. The Good Scents Company database lists its potential relevance in the aroma of pineapple, tropical fruits, green vegetables, and parsley.[2] Although it is established as a plant metabolite, specific quantitative data on its concentration in various plant tissues is not extensively documented in scientific literature. For the purpose of illustrating data presentation, a hypothetical table of potential this compound content is provided below. Researchers are encouraged to perform quantitative analysis on their specific plant materials of interest.

Table 1: Hypothetical Quantitative Data of this compound in Selected Plant Materials

| Plant Source (Genus species) | Plant Part | Concentration Range (µg/g fresh weight) | Analytical Method | Reference |

| Pineapple (Ananas comosus) | Fruit Pulp | 0.1 - 5.0 (Hypothetical) | Headspace SPME-GC-MS | (Illustrative) |

| Mango (Mangifera indica) | Fruit Pulp | 0.05 - 2.5 (Hypothetical) | Steam Distillation-GC-MS | (Illustrative) |

| Passion Fruit (Passiflora edulis) | Fruit Pulp | 0.2 - 8.0 (Hypothetical) | Solvent Extraction-GC-MS | (Illustrative) |

Isolation and Purification of this compound from Plant Material

The isolation of this compound from plant sources typically involves the extraction of the volatile fraction followed by chromatographic purification. Below are detailed protocols for common extraction and purification techniques.

Experimental Workflow

Caption: General workflow for the isolation and identification of this compound.

Extraction of Volatile Compounds

Two primary methods for extracting volatile compounds like this compound from plant tissues are steam distillation and solvent extraction.

a) Steam Distillation

This method is suitable for the extraction of volatile compounds that are immiscible with water.

-

Protocol:

-

Sample Preparation: Homogenize fresh plant material (e.g., 100 g of fruit pulp) with distilled water (200 mL).

-

Apparatus Setup: Assemble a steam distillation apparatus with a heating mantle, a distillation flask, a condenser, and a collection flask.

-

Distillation: Gently heat the mixture to boiling. The steam will carry the volatile compounds, including this compound, over to the condenser.

-

Collection: Collect the distillate, which will consist of an aqueous layer and an organic layer (the essential oil).

-

Extraction of Distillate: Extract the entire distillate with a non-polar organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate the solvent using a rotary evaporator at low temperature (<40°C) to obtain the crude volatile extract.

-

b) Solvent Extraction

This method is effective for extracting a broader range of compounds, including those that may be sensitive to heat.

-

Protocol:

-

Sample Preparation: Macerate fresh plant material (e.g., 100 g of fruit pulp) in a suitable organic solvent such as ethyl acetate (300 mL) for 24 hours at room temperature.

-

Filtration: Filter the mixture to separate the plant debris from the solvent extract.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

-

Chromatographic Purification

The crude extract obtained from either method can be further purified using chromatographic techniques.

a) Column Chromatography

This technique is used for the initial separation of compounds based on their polarity.

-

Protocol:

-

Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) and concentrate the solvent.

-

b) Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed.

-

Protocol:

-

Column and Mobile Phase Selection: Use a suitable preparative HPLC column (e.g., C18) and an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

Sample Injection: Dissolve the partially purified fraction from column chromatography in the mobile phase and inject it into the HPLC system.

-

Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

-

Solvent Removal: Remove the solvent from the collected fraction to obtain pure this compound.

-

Identification and Quantification

The identity and purity of the isolated this compound should be confirmed using spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds.

-

Protocol:

-

Sample Preparation: Dilute the isolated compound or the crude extract in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC Conditions: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of all components.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

-

Identification: Compare the mass spectrum of the peak of interest with a reference spectrum from a library (e.g., NIST) and with that of a pure this compound standard.

-

Quantification: Prepare a calibration curve using a series of known concentrations of a this compound standard to quantify its amount in the extract.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the isolated compound.

-

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Structure Elucidation: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra will confirm the structure of this compound.

-

Signaling Pathways and Logical Relationships

The biosynthesis of acetate-derived compounds in plants is complex and interconnected with primary metabolism. The following diagram illustrates a simplified logical relationship from plant material to the final analytical confirmation of this compound.

References

An In-depth Technical Guide to the Putative Biosynthesis of Sorbyl Acetate in Insects

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Sorbyl acetate ((2E,4E)-hexa-2,4-dien-1-yl acetate) is a volatile organic compound identified in the scent secretions of various insects, where it may function as a pheromone or allomone. While the precise biosynthetic pathway for this conjugated diene ester has not been empirically determined in any insect species, this guide outlines a chemically plausible and biochemically supported hypothetical pathway. The proposed route is grounded in the well-established principles of fatty acid-derived pheromone biosynthesis common in Lepidoptera and other insect orders. This document details the hypothesized enzymatic steps, presents potential quantitative parameters, and provides robust experimental protocols for the elucidation and validation of this pathway.

Introduction

Insect chemical communication is a cornerstone of their ecological success, mediating behaviors such as mating, aggregation, and defense. A vast array of these semiochemicals are derived from primary metabolic pathways, most notably fatty acid metabolism.[1] Acetate esters are a common class of insect pheromones, typically synthesized through a series of desaturation, chain-shortening, reduction, and acetylation steps from saturated fatty acid precursors.[2]

This compound has been identified in the scent secretions of insects such as the large milkweed bug, Oncopeltus fasciatus, and species of the genus Leptoglossus.[3] Its structure, featuring a C6 backbone with a conjugated diene system and a terminal acetate group, suggests a biosynthetic origin from hexanoic acid, a short-chain fatty acid. This guide delineates a putative four-stage biosynthetic pathway for this compound, providing a foundational framework for future research aimed at its definitive elucidation.

Hypothetical Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound initiates from the universal fatty acid building block, acetyl-CoA, and proceeds through four key stages: (I) fatty acid synthesis, (II) desaturation, (III) reduction, and (IV) acetylation.

Stage I: De Novo Synthesis of Hexanoyl-CoA

The pathway begins with the standard synthesis of a C6 saturated fatty acyl chain. Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor in a series of condensation, reduction, and dehydration reactions catalyzed by the Fatty Acid Synthase (FAS) complex to yield hexanoyl-CoA.

Stage II: Formation of the Conjugated Diene (Hypothetical)

This is the most speculative and chemically challenging stage. The formation of the (2E,4E)-conjugated diene system from a saturated C6 chain likely requires the action of specific desaturase enzymes. A plausible sequence is:

-

Δ4-Desaturation: A Δ4-desaturase acts on hexanoyl-CoA to introduce a double bond between C4 and C5, yielding (E)-4-hexenoyl-CoA.

-

Δ2-Desaturation: A second desaturase, a Δ2-desaturase, then introduces a double bond between C2 and C3. The concerted action or specific properties of this enzyme would be crucial for establishing the conjugated (E,E)-diene system, resulting in (2E,4E)-hexadienoyl-CoA (sorboyl-CoA).

The existence of desaturases capable of forming conjugated diene systems is not well-documented in insects for short-chain fatty acids, representing a key area for future investigation.

Stage III: Reduction to Sorbyl Alcohol

The activated carboxyl group of sorboyl-CoA is reduced to a primary alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR), an enzyme class well-characterized in pheromone biosynthesis that utilizes NADPH as a reductant. The product of this step is (2E,4E)-hexa-2,4-dien-1-ol (sorbyl alcohol).

Stage IV: Acetylation to this compound

In the terminal step, the hydroxyl group of sorbyl alcohol is esterified using acetyl-CoA as the acetyl donor. This reaction is catalyzed by a specific acetyltransferase, likely a member of the alcohol acetyltransferase (AAT) family, to produce the final product, this compound.

Quantitative Data

No specific quantitative data for the biosynthesis of this compound in insects has been published. The following table presents hypothetical, yet plausible, kinetic parameters for the key enzyme classes involved, based on values reported for analogous enzymes in other insect pheromone biosynthetic pathways. These values serve as a benchmark for future experimental measurements.

| Enzyme Class | Substrate(s) | Hypothetical Km (µM) | Hypothetical Vmax (pmol/min/gland) |

| Δ4-Desaturase | Hexanoyl-CoA | 20 - 100 | 50 - 200 |

| Δ2-Desaturase | (E)-4-Hexenoyl-CoA | 15 - 80 | 40 - 180 |

| Fatty Acyl-CoA Reductase (FAR) | Sorboyl-CoA, NADPH | 5 - 50 | 100 - 500 |

| Acetyltransferase (AAT) | Sorbyl Alcohol, Acetyl-CoA | 10 - 150 | 200 - 1000 |

Table 1: Hypothetical kinetic parameters for enzymes in the proposed this compound pathway. These values are illustrative and require experimental validation.

Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathway, a combination of isotopic labeling, transcriptomics, and functional enzymology is required.

Protocol 1: Stable Isotope Labeling and Tracer Analysis

This protocol aims to identify the metabolic precursors of this compound.

-

Precursor Synthesis: Synthesize or procure stable isotope-labeled precursors, such as [13C2]acetate, [D11]hexanoic acid, or [D7]hexanoyl-CoA.

-

Topical Application: In the target insect species, topically apply a solution of the labeled precursor (e.g., 1-5 µg in 1 µL of hexane) directly to the pheromone gland or relevant tissue.

-

Incubation: Allow the insect to metabolize the precursor for a defined period (e.g., 1-6 hours) under controlled environmental conditions.

-

Extraction: Excise the gland/tissue and extract the lipids using a suitable organic solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the mass spectrum of the this compound peak for an increase in mass corresponding to the incorporation of the stable isotope. For example, incorporation of [13C2]acetate would result in a mass shift of +2 amu or more in the this compound molecule or its fragments.

Protocol 2: Pheromone Gland Transcriptomics for Gene Discovery

This protocol aims to identify candidate genes encoding the biosynthetic enzymes.

-

Tissue Dissection: Dissect pheromone glands (or the tissue responsible for this compound production) and a control tissue (e.g., abdominal muscle) from insects at their peak production stage.

-

RNA Extraction: Immediately extract total RNA from both tissue types using a standard Trizol or column-based method. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Perform differential expression analysis to identify transcripts that are significantly upregulated in the pheromone gland compared to the control tissue.

-

Candidate Gene Annotation: Annotate the differentially expressed genes using BLAST searches against protein databases (e.g., NCBI nr) to identify candidate desaturases, fatty acyl-CoA reductases, and acetyltransferases.

Protocol 3: Functional Characterization of Candidate Enzymes

This protocol confirms the function of candidate genes identified via transcriptomics.

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative desaturase) from pheromone gland cDNA using PCR.

-

Heterologous Expression: Clone the gene into a suitable expression vector (e.g., a pYES2 vector for yeast or a pET vector for E. coli). Transform the construct into the expression host (Saccharomyces cerevisiae or E. coli).

-

In Vivo/In Vitro Assay:

-

Yeast Expression: Grow the transformed yeast culture and induce gene expression. Provide the yeast with the hypothesized substrate (e.g., hexanoic acid). After incubation, extract fatty acids/alcohols from the yeast culture and analyze by GC-MS for the presence of the expected product (e.g., (E)-4-hexenoic acid).

-

E. coli Expression: Induce protein expression in E. coli and purify the recombinant enzyme. Perform an in vitro enzyme assay by incubating the purified enzyme with its substrate (e.g., hexanoyl-CoA), cofactors (e.g., NADPH, O2), and buffer. Analyze the reaction products by GC-MS.

-

-

Product Identification: Confirm the identity of the enzymatic product by comparing its mass spectrum and retention time with that of an authentic chemical standard.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the biosynthesis of this compound in insects. The proposed pathway, proceeding from hexanoyl-CoA through a series of desaturation, reduction, and acetylation reactions, is consistent with known principles of insect biochemistry. The key unresolved step is the enzymatic formation of the conjugated 2,4-diene system, which presents an exciting avenue for discovering novel enzymatic functions. The experimental protocols detailed herein offer a clear roadmap for researchers to systematically investigate and ultimately elucidate the true biosynthetic route of this intriguing semiochemical. Such work will not only advance our fundamental understanding of insect chemical ecology but may also open new avenues for the biotechnological production of valuable compounds for pest management.

References

- 1. Effect of high temperature on the metabolic processes affecting sorbitol synthesis in the silverleaf whitefly, Bemisia argentifolii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 3. pubs.acs.org [pubs.acs.org]

Sorbyl Acetate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Sorbyl acetate, systematically known as [(2E,4E)-hexa-2,4-dienyl] acetate, is an organic compound with applications in the flavor and fragrance industry.[1][2] Its conjugated diene structure is central to its chemical reactivity, making it a valuable intermediate in organic synthesis.[3] This guide provides an in-depth overview of the chemical properties and reactivity of this compound, along with experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic powerful, sweet, pineapple-like aroma.[1] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H12O2 | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| IUPAC Name | [(2E,4E)-hexa-2,4-dienyl] acetate | [1] |

| CAS Number | 1516-17-2 | [3] |

| Appearance | Colourless liquid | [1] |

| Boiling Point | 100 °C @ 20 mmHg | [1] |

| Density | 0.928 - 0.932 g/mL | [1] |

| Refractive Index | 1.470 - 1.476 @ 20 °C | [1] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |

| Flash Point | 71.11 °C (160.00 °F) | [4] |

| Vapor Pressure | 0.662 mmHg @ 25 °C | [5] |

| logP (o/w) | 1.91 | [5] |

Reactivity and Stability

This compound is a stable compound under normal conditions.[6][7] Its reactivity is primarily dictated by the ester functional group and the conjugated diene system. Key reactions include hydrolysis, transesterification, and reduction.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to yield sorbyl alcohol and acetic acid.[2]

Transesterification

This compound can undergo transesterification, a reaction where its acetyl group is exchanged with an alkoxy group from another alcohol.[2][3] This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol in the presence of a suitable catalyst can produce methyl sorbate.

Reduction

The ester group of this compound can be reduced to an alcohol. Common reducing agents such as sodium borohydride can be used for this transformation, yielding sorbyl alcohol.[2]

Oxidative Dimerization

Enzymatic transformations of this compound have been reported. For instance, the FAD-dependent monooxygenase SorbC can catalyze the oxidative dimerization of this compound to produce bisorbicillinol.[3]

Stability

This compound is generally stable but should be protected from conditions such as high temperatures and static discharge.[6][7] It is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[8]

Experimental Protocols

Synthesis of this compound via Acetylation of Sorbyl Alcohol

A common method for the synthesis of this compound is the acetylation of sorbyl alcohol (2,4-hexadien-1-ol) using acetic anhydride.[3]

Materials:

-

Sorbyl alcohol (2,4-hexadien-1-ol)

-

Acetic anhydride

-

Sodium acetate (catalyst) or Pyridine (base catalyst)

-

Diethyl ether or n-hexane (for extraction)

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sorbyl alcohol and acetic anhydride.

-

Add a catalytic amount of sodium acetate or pyridine to the mixture.

-

Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours.[3]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or n-hexane (3 x volumes).

-

Combine the organic extracts and wash them with a 10% sodium hydroxide solution until the aqueous layer is neutral.

-

Wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation.[9]

General Protocol for GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.[3]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., HP-5ms or equivalent).

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable solvent, such as acetonitrile or hexane.

-

If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

GC-MS Parameters (General Guidance):

-

Injection Mode: Split injection (e.g., 30:1 split ratio).

-

Inlet Temperature: 280-295 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 250-280 °C.

-

Final hold: 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Interface Temperature: 230-280 °C.

-

Ion Source Temperature: 200-230 °C.

-

Mass Range: Scan from m/z 35 to 350.

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

-

Quantification can be performed using an external or internal standard method.

Logical Relationships in this compound Synthesis

The following diagram illustrates a common synthetic pathway to this compound starting from sorbic acid.

Note on Signaling Pathways: As of the current literature review, there are no well-defined signaling pathways in which this compound is known to be a key signaling molecule. Its primary biological relevance is as a flavoring agent and a potential antimicrobial compound.[2] Therefore, a diagram of a signaling pathway is not applicable.

Hazards and Safety

This compound is classified as causing serious eye damage and skin irritation.[1][6][7] It may also cause an allergic skin reaction.[6][7] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.[6][7] Work should be conducted in a well-ventilated area.

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]

- 3. EP0254091A1 - Method for the production of 1-acetoxy-2,4-hexadien - Google Patents [patents.google.com]

- 4. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

Physical properties of Sorbyl acetate: boiling point and solubility

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of sorbyl acetate (2,4-Hexadien-1-ol acetate), focusing on its boiling point and solubility. The information is presented to support research, development, and formulation activities.

Quantitative Data Summary

The following tables summarize the reported values for the boiling point and solubility of this compound under various conditions.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mm Hg) | Citation |

| 192.00 - 193.00 | 760.00 | [1] |

| 100.00 | 20.00 | [1][2][3] |

| 83 - 84 | 19 | [4] |

| 55 - 60 | 5 | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | 747.7 mg/L (estimated) | 25 | [1][6] |

| Water | 0.47 mg/g (470 mg/L) | 20 | [4] |

| Water | Practically insoluble / Insoluble | Not Specified | [2][3][7][8] |

| Alcohol | Soluble | Not Specified | [1][2][3][7][8] |

| Triacetin | Soluble | Not Specified | [1] |

Experimental Protocols

The determination of physical properties such as boiling point and solubility is fundamental to the characterization of a chemical substance. Standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Several methods are recognized under OECD Guideline 103 for this determination.[7][8][9]

Principle: The methods applicable are for liquid and low-melting substances that do not undergo chemical decomposition below their boiling point.[8][9] Common techniques include:

-

Ebulliometer Method: This method involves measuring the temperature of the boiling liquid directly with a sensitive thermometer immersed in the liquid phase. It is a very accurate method.

-

Dynamic Method: This technique measures the vapor-recondensation temperature in a reflux condenser. It can also be used to determine vapor pressure.[8][9]

-

Distillation Method: Boiling point is determined during the distillation of the liquid. The temperature of the vapor is measured as the liquid distills, and the plateau temperature is recorded as the boiling point.[4][8] This is suitable for separating and purifying volatile liquids.[4]

-

Siwoloboff Method (Capillary Method): A small amount of the sample is heated in a fusion tube along with an inverted, sealed-end capillary tube.[3][10] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, is the temperature at which the liquid is drawn back into the capillary tube.[3][5][10]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis methods can also be used to determine boiling points by detecting the enthalpy change during the phase transition from liquid to gas.[8][11]

General Procedure (Siwoloboff Method):

-

A small quantity of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., a Thiele tube with high-boiling oil).[3][10]

-

As the temperature rises, air trapped in the capillary tube expands and escapes.

-

When the boiling point is reached, a continuous stream of vapor bubbles will emerge from the capillary tube.[3]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[10]

-

The ambient atmospheric pressure must be recorded, as boiling point is pressure-dependent.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[12] For substances like this compound, which has low water solubility, the Flask Method or the Column Elution Method are recommended.[6][12]

Principle: The substance is mixed with water, and the system is allowed to reach saturation equilibrium at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[1]

General Procedure (Flask Method):

-

A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[12]

-

An excess amount of this compound is added to a flask containing a known volume of purified water.

-

The flask is agitated (e.g., by stirring or shaking) in a constant temperature bath (preferably at 20 ± 0.5 °C) for a sufficient period to achieve equilibrium (typically 24-48 hours).[6][12]

-

After equilibrium is reached, the mixture is allowed to stand to permit phase separation.

-

The aqueous phase is carefully separated from the undissolved this compound, typically by centrifugation or filtration, ensuring no undissolved particles are carried over.

-

The concentration of this compound in the clear aqueous solution is quantified using a validated analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination and reporting of the physical properties of a chemical substance.

Caption: Workflow for Physical Property Determination.

References

- 1. filab.fr [filab.fr]

- 2. phillysim.org [phillysim.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vernier.com [vernier.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

Sorbyl acetate CAS number 1516-17-2 safety data sheet

An In-depth Technical Guide to the Safety of Sorbyl Acetate (CAS 1516-17-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols associated with this compound (CAS 1516-17-2). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as (2E,4E)-2,4-Hexadienyl acetate, is an organic compound with the molecular formula C8H12O2.[1][2][3] It is recognized for its powerful, sweet, and fruity aroma, often compared to pineapple, and is used as a flavoring and fragrance agent.[2][3][4][5] It appears as a colorless to pale yellow liquid.[2][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1516-17-2 | [1][2][4] |

| Molecular Formula | C8H12O2 | [1][2][3] |

| Molecular Weight | 140.18 g/mol | [1][2][3] |

| Density | 0.908 - 0.932 g/cm³ @ 25°C | [1][2][4] |

| Boiling Point | 186.5 - 193 °C at 760 mmHg | [1] |

| 100 °C at 20 mmHg | [3] | |

| Flash Point | 71.11 °C - 83 °C (Closed Cup) | [1][4][6] |

| Refractive Index | 1.454 - 1.478 @ 20°C | [1][4][5] |

| Solubility | Practically insoluble in water; Soluble in ethanol. | [2][3] |

| Vapor Pressure | 0.7±0.4 mmHg at 25°C | [1] |

| logP | 1.91 | [1] |

Toxicological Data

Toxicological assessment is critical for safe handling in a laboratory setting. This compound is classified as causing serious eye damage.[3]

Table 2: Acute Toxicity Data for this compound

| Test Type | Species | Route | Dose | Effect | Source(s) |

| LD50 | Rat | Oral | 4125 mg/kg | - | [7] |

| LD50 | Rat | Oral | 4360 µL/kg | - | [8] |

| LD50 | Rabbit | Dermal (Skin) | 2384 mg/kg | - | [7] |

| LD50 | Rabbit | Dermal (Skin) | 2520 µL/kg | - | [8] |

| Standard Draize test | Rabbit | Dermal (Skin) | Not specified | Skin Irritation | [1] |

Key Toxicological Hazards:

-

Eye Irritation: Severely irritating to eyes, with a risk of serious and permanent damage.[4][6][7][8]

-

Skin Sensitization: A similar substance has been shown to cause skin sensitization in animal tests, suggesting a potential for allergic reactions upon repeated contact.[6][7]

-

Carcinogenicity: Not classified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statement:

-

H318: Causes serious eye damage. [3]

This corresponds to the risk phrase R41: Risk of serious damage to eyes .[4][8]

Personal Protective Equipment (PPE) and Engineering Controls

A clear workflow for handling hazardous chemicals is essential.

Caption: General workflow for safely handling this compound.

Recommended PPE:

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[1]

-

Skin Protection: Wear chemical-resistant gloves and a lab coat. Contaminated gloves should be disposed of properly after use.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.[1]

Handling and Storage:

-

Avoid inhaling vapor or mist.[1]

-

Keep away from heat, sparks, and open flames. Measures should be taken to prevent the buildup of electrostatic charge.[1]

-

Store in a cool, dry, and well-ventilated area. Containers must be kept tightly closed and upright to prevent leakage.[1][6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid procedures for this compound exposure.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][7]

-

Skin Contact: Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]

-

Accidental Release: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spillage using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1]

Experimental Protocols Cited

Toxicology Testing

The toxicological data presented in this guide are derived from standard experimental protocols.

-

LD50 Studies: The oral LD50 in rats and dermal LD50 in rabbits were determined according to a study published in Toxicology and Applied Pharmacology in 1974.[7][8]

-

Draize Test: Skin irritation was observed in rabbits using the Standard Draize test, as referenced in "Prehled Prumyslove Toxikologie; Organicke Latky" (1986).[1] This test involves applying the substance to the shaved skin of rabbits and observing for signs of irritation over a period.

Synthesis Methods

Understanding the synthesis of this compound can provide insight into potential impurities and handling considerations.

Caption: Common synthesis pathways for this compound.

-

Acetylation of Sorbyl Alcohol: This is a direct method involving the reaction of sorbyl alcohol with an acetylating agent like acetic anhydride. One specific protocol uses catalytic sodium acetate at 60–80°C for 4–6 hours, achieving over 90% conversion.[2][9]

-

Reductive Acylation from Sorbyl Aldehyde: This two-step process begins with the formation of sorbyl aldehyde via an aldol condensation. The aldehyde is then reduced to sorbyl alcohol (e.g., using sodium borohydride in ethanol), followed by acetylation to yield the final product.[2][9]

This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by your supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. (2E,4E)-2,4-Hexadienyl acetate | CAS#:1516-17-2 | Chemsrc [chemsrc.com]

- 2. Buy this compound | 1516-17-2 [smolecule.com]

- 3. This compound | C8H12O2 | CID 5363491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1516-17-2 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. CAS No.1516-17-2,TRANS,TRANS-2,4-HEXADIENYL ACETATE Suppliers,MSDS download [lookchem.com]

- 9. This compound | High Purity | For Research Use [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Sorbyl Acetate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For professionals in drug development and chemical synthesis, IR spectroscopy is an indispensable tool for structural elucidation, confirming the presence of specific functional groups, and assessing the purity of synthesized compounds. Sorbyl acetate, the ester of sorbic acid and acetic acid, possesses a chemical structure with distinct functional groups that give rise to a characteristic IR spectrum. This technical guide provides an in-depth analysis of the infrared spectroscopy of this compound, focusing on the vibrational modes of its core functional groups.

This compound, with its conjugated diene system and ester moiety, presents a unique spectral signature. Understanding the correlation between its molecular structure and its IR spectrum is crucial for its identification and characterization in various applications, including as a flavoring agent and a synthetic intermediate.

Core Functional Groups of this compound

The key functional groups in this compound that are readily identifiable by IR spectroscopy are:

-

Ester Group (-O-C=O) : This group is characterized by a strong carbonyl (C=O) stretching vibration and two carbon-oxygen (C-O) stretching vibrations.

-

Conjugated Diene System (C=C-C=C) : The presence of conjugated double bonds influences the vibrational frequencies of the C=C and C-H bonds.

-

Alkyl and Vinyl C-H Bonds : The molecule contains both sp³ and sp² hybridized carbon-hydrogen bonds, which have distinct stretching and bending vibrations.

Infrared Spectral Data of this compound

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. The exact peak positions can vary slightly based on the experimental conditions and the physical state of the sample.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong |

| C-O Stretch (acetyl group) | Ester | 1220 - 1260 | Strong |

| C-O Stretch (sorbyl group) | Ester | 1000 - 1100 | Strong |

| C=C Stretch (conjugated) | Diene | 1600 - 1650 | Medium |

| =C-H Stretch | Alkene | 3000 - 3100 | Medium |

| -C-H Stretch (sp³) | Alkane | 2850 - 3000 | Medium |

| =C-H Bend (out-of-plane) | Alkene | 900 - 1000 | Strong |

| -C-H Bend | Alkane | 1370 - 1470 | Medium |

Experimental Protocol: Obtaining the FTIR Spectrum of this compound

This section details the methodology for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Clean, dry salt plates (e.g., NaCl or KBr)

-

This compound sample

-

Pipette or dropper

-

Lens tissue

-

Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Acquire a background spectrum. This will account for atmospheric interferences (e.g., CO₂ and water vapor) and any instrumental artifacts.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry salt plate on a clean, flat surface.

-

Using a pipette or dropper, place a small drop of the this compound sample onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid sample into a thin, uniform film between the plates. Avoid the formation of air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be processed using the spectrometer's software. This may include baseline correction and peak picking.

-

Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups of this compound as detailed in the data table above.

-

-

Cleaning:

-

After the analysis, carefully disassemble the salt plates.

-

Clean the salt plates thoroughly with a suitable solvent and lens tissue. Store them in a desiccator to prevent damage from moisture.

-

Visualization of this compound's Functional Groups and Their IR Signatures

The following diagrams illustrate the logical relationship between the functional groups in this compound and their characteristic infrared absorption regions, as well as a typical experimental workflow for obtaining an IR spectrum.

The Role of Sorbyl Acetate as a Plant Metabolite: An In-depth Technical Guide

For Immediate Release

A comprehensive overview of the biosynthesis, physiological role, and potential applications of sorbyl acetate, a key plant metabolite involved in fruit aroma and defense signaling.

This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of this compound, a naturally occurring ester found in various plants. This document synthesizes current knowledge on its biosynthesis, its role in plant physiology, particularly in defense mechanisms, and presents methodologies for its study.

Introduction

This compound, chemically known as (2E,4E)-hexa-2,4-dienyl acetate, is an organic compound that contributes to the characteristic fruity aroma of several plants, including pineapples, strawberries, and apples.[1][2] Beyond its role as a flavoring agent, emerging evidence suggests that this compound and related acetate esters play a significant part in plant defense signaling. This guide explores the multifaceted functions of this compound as a plant metabolite.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a two-step process involving the formation of its alcohol precursor, sorbic alcohol (2,4-hexadien-1-ol), followed by an esterification reaction.

Proposed Biosynthesis of Sorbic Alcohol

While the complete biosynthetic pathway of sorbic alcohol in plants has not been fully elucidated, it is hypothesized to derive from sorbic acid. Sorbic acid, first isolated from the unripe berries of the rowan tree (Sorbus aucuparia), is a known natural antifungal compound.[3] The proposed pathway likely involves the reduction of sorbic acid or its activated thioester (sorbyl-CoA) by alcohol dehydrogenases or related reductase enzymes. The biosynthesis of sorbic acid itself in plants is thought to be part of the polyketide pathway.

Esterification by Alcohol Acyltransferases (AATs)

The final step in this compound biosynthesis is the esterification of sorbic alcohol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[3][4] AATs are responsible for the production of a wide variety of volatile esters that contribute to the aroma of fruits and flowers.[3][5] The general mechanism involves the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.[6][7]

A proposed workflow for the biosynthesis of this compound is outlined below:

Quantitative Data on this compound Occurrence

| Plant Species | Cultivar/Variety | Tissue | Concentration of this compound | Reference |

| Pineapple (Ananas comosus) | Red Spanish | Fruit Pulp | Not explicitly quantified, but identified as a volatile component. | [8] |

| Strawberry (Fragaria × ananassa) | Various | Fruit | Identified as a volatile, but specific concentrations are not consistently reported across studies. | [9][10] |

Note: The lack of consistent quantitative data highlights a need for further research in this area.

Role in Plant Defense Signaling: A Hypothesis

While direct evidence for this compound's role in plant defense signaling is still emerging, a strong hypothesis can be formulated based on the well-documented activities of structurally similar acetate esters, such as the green leaf volatile (Z)-3-hexenyl acetate. These compounds are known to act as signaling molecules that can "prime" or induce plant defense responses, often through the jasmonic acid (JA) signaling pathway.[1][11]

The JA pathway is a crucial component of the plant's immune system, mediating responses to necrotrophic pathogens and chewing insects.[2][6][12] The core of the JA signaling cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn allows for the activation of transcription factors like MYC2 that regulate the expression of defense-related genes.[1][11][13]

It is proposed that this compound, when released upon tissue damage, can act as a signal that initiates the JA signaling cascade, leading to a heightened state of defense in the plant.

Biological Activities of this compound

This compound is reported to possess antimicrobial and antifungal properties, which would be consistent with a role in plant defense.

| Activity | Target Organism(s) | Quantitative Data (MIC/EC50) | Reference |

| Antifungal | Botrytis cinerea | Data not available for this compound. Related compounds and plant extracts show activity. | [14][15][16] |

| Antifungal | Fusarium oxysporum | Data not available for this compound. Various fungicides have EC50 values in the range of 0.047 to 35.089 µg/mL. | [17][18] |

Note: The lack of specific quantitative data for this compound against key plant pathogens is a significant knowledge gap and an area for future research.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

The analysis of volatile compounds like this compound is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of Volatile Esters in Fruit

-

Sample Preparation:

-

Homogenize a known weight (e.g., 5 g) of fresh plant tissue (e.g., fruit pulp) in a saturated NaCl solution.

-

Transfer an aliquot of the homogenate (e.g., 5 mL) to a headspace vial.

-

Add an internal standard (e.g., ethyl nonanoate) for quantification.

-

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to elute the compounds. For example, start at 40°C for 2 minutes, then ramp to 250°C at 5°C/minute.[20][22]

-

Identify this compound based on its mass spectrum and retention time compared to an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Antifungal Activity Assay

The antifungal activity of this compound can be determined using a mycelial growth inhibition assay.

Protocol: Mycelial Growth Inhibition Assay

-

Prepare Media:

-

Prepare Potato Dextrose Agar (PDA) and amend with different concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL). A solvent control (without this compound) should also be prepared.

-

-

Inoculation:

-

Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus (e.g., Botrytis cinerea or Fusarium oxysporum) onto the center of each PDA plate.

-

-

Incubation:

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

-

-

Data Collection:

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

-

-

Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.

-

Determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50).

-

Conclusion and Future Perspectives

This compound is a plant metabolite with a dual role in contributing to fruit aroma and likely participating in plant defense responses. While its biosynthetic pathway is beginning to be understood through the action of alcohol acyltransferases, further research is needed to fully elucidate the formation of its precursor, sorbic alcohol. A significant opportunity exists to quantify the presence of this compound across a broader range of plant species and to investigate its specific role in mediating plant-pathogen interactions. The hypothesized link to the jasmonic acid signaling pathway provides a strong foundation for future studies. Furthermore, detailed investigations into its antimicrobial and antifungal properties against key plant pathogens are warranted to explore its potential as a natural alternative for crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sorbic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. extension.iastate.edu [extension.iastate.edu]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol acetyltransferases and the significance of ester synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Strawberry Flavor: Diverse Chemical Compositions, a Seasonal Influence, and Effects on Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. projects.sare.org [projects.sare.org]

- 15. notulaebotanicae.ro [notulaebotanicae.ro]

- 16. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. Inhibitory effects of antimicrobial agents against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 20. hst-j.org [hst-j.org]

- 21. researchgate.net [researchgate.net]

- 22. plantsjournal.com [plantsjournal.com]

Stability and Degradation of Sorbyl Acetate Under UV Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbyl acetate, an unsaturated ester, finds application in various industries. Its conjugated diene structure, however, raises concerns about its stability under ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the anticipated photodegradation of this compound. Due to the limited availability of direct studies on this compound, this guide draws upon data from its close structural analog, sorbic acid, to infer potential degradation pathways and products. Detailed experimental protocols for conducting photostability studies on this compound are provided to enable researchers to generate specific data. This document aims to be a valuable resource for professionals working with this compound, facilitating a deeper understanding of its photostability profile and guiding the development of stable formulations.

Introduction

This compound ((2E,4E)-hexa-2,4-dien-1-yl acetate) is an organic compound with a conjugated diene system in its structure. This feature is known to make molecules susceptible to degradation upon exposure to UV light. Understanding the photostability of this compound is critical for its application in pharmaceuticals, cosmetics, and other areas where exposure to light is a factor. Photodegradation can lead to loss of efficacy, formation of potentially harmful byproducts, and changes in the physical and chemical properties of a product.

This guide summarizes the current understanding of the UV-induced degradation of this compound, primarily through analogy with sorbic acid. It outlines potential degradation pathways and provides detailed methodologies for researchers to conduct their own photostability studies.

Proposed Photodegradation Pathways of this compound

The conjugated diene system in this compound is the primary chromophore that absorbs UV radiation, initiating photochemical reactions. Based on studies of sorbic acid, the following degradation pathways are proposed for this compound under UV irradiation.

One of the primary photochemical reactions for compounds with conjugated double bonds is E/Z isomerization.[1] UV energy can promote the rotation around the carbon-carbon double bonds, leading to the formation of different geometric isomers of this compound.

Another significant pathway is photodimerization, specifically a [2+2] cycloaddition reaction between two molecules of this compound.[1] This results in the formation of cyclobutane dimers.

In aqueous environments, the degradation of the sorbyl moiety can lead to the formation of various smaller molecules. For sorbic acid, identified degradation products in aqueous solutions include acetaldehyde, crotonaldehyde, acetone, and β-carboxylacrolein.[2] By analogy, similar fragmentation products could be expected from the degradation of the hexadienyl portion of this compound.

Quantitative Data on Photodegradation

As of the date of this publication, specific quantitative data on the photodegradation of this compound, such as degradation rates and quantum yields, are not available in the published literature. To address this knowledge gap, a standardized experimental protocol is outlined in the following section. Researchers are encouraged to use this protocol to generate reliable and comparable data.

For illustrative purposes, the following table presents a template for how such data could be structured.

| Parameter | Value | Conditions | Reference |

| Degradation Rate Constant (k) | Data to be determined | UV Wavelength, Intensity, Solvent, Temperature | (Internal/Future Study) |

| Half-life (t½) | Data to be determined | UV Wavelength, Intensity, Solvent, Temperature | (Internal/Future Study) |

| Quantum Yield (Φ) | Data to be determined | Excitation Wavelength, Solvent | (Internal/Future Study) |

| Major Degradation Product(s) | Data to be determined | Irradiation Time, Solvent | (Internal/Future Study) |

| Concentration of Product A | Data to be determined | Irradiation Time, Solvent | (Internal/Future Study) |

| Concentration of Product B | Data to be determined | Irradiation Time, Solvent | (Internal/Future Study) |

Table 1. Template for Quantitative Photodegradation Data for this compound.

Experimental Protocols for Photostability Testing

To obtain robust and reliable data on the photostability of this compound, a well-designed experimental protocol is essential. The following methodology is based on established guidelines for photostability testing and analytical techniques suitable for sorbates.

Materials and Equipment

-

This compound (high purity)

-

Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

-

Photoreactor equipped with a controlled UV light source (e.g., xenon lamp or mercury lamp with appropriate filters)

-

Quantum yield measurement apparatus (if required)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for volatile degradation products

-

Quartz cuvettes or other UV-transparent sample holders

-